molecular formula C18H17Cl2F3N4O B1411393 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide CAS No. 1311279-57-8

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide

Cat. No.: B1411393
CAS No.: 1311279-57-8
M. Wt: 433.3 g/mol
InChI Key: QCBAQDKQGAQHID-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide is a useful research compound. Its molecular formula is C18H17Cl2F3N4O and its molecular weight is 433.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metabolism and Pharmacokinetics in Antineoplastic Treatment

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide is involved in the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, particularly in chronic myelogenous leukemia patients. The study of its metabolites provides insights into the drug's metabolic pathways in humans, including amide bond cleavage leading to carboxylic acid and amine formation (Gong et al., 2010).

2. Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Studies have synthesized derivatives involving this compound and evaluated their antimicrobial activity, showing variable and modest effectiveness against certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

3. Synthesis and Structural Characterization for Catalysis

Synthesis and structural characterization of amides from picolinic acid and pyridine-2,6-dicarboxylic acid have been conducted, involving this compound. These amides are significant for potential applications in catalysis, coordination chemistry, and molecular devices (Devi et al., 2015).

4. Photocatalytic Properties

The photocatalytic properties of metal–organic complexes based on 1,4-naphthalenedicarboxylate using bis-pyridyl-bis-amide ligands, including this compound, have been investigated. Such studies suggest potential applications in environmental remediation and energy conversion (Lin et al., 2015).

5. Potential in Cancer Treatment

The compound has been evaluated as a part of inhibitors for vacuolar ATPase, an enzyme located on the plasma membrane of osteoclasts. These inhibitors show potential for use in treating various cancers (Biasotti et al., 2003).

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N4O/c19-13-1-3-14(4-2-13)25-17(28)27-7-5-26(6-8-27)11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBAQDKQGAQHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide

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